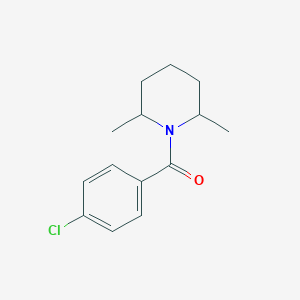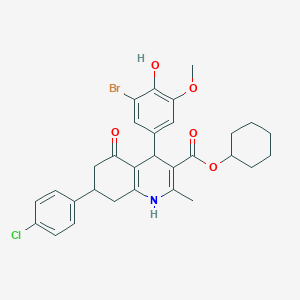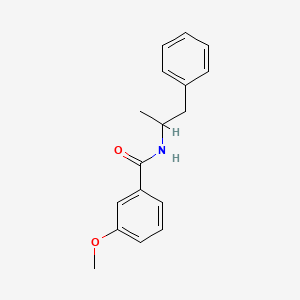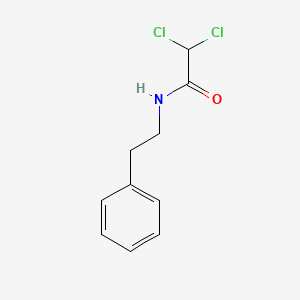![molecular formula C16H22ClNO6 B5198727 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5198727.png)
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate, also known as CMPO, is a chemical compound that has been widely used in scientific research. It belongs to the family of morpholine derivatives and has been extensively studied for its various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate involves the formation of a complex with metal ions such as actinides and lanthanides. This complexation process is highly selective and allows for the separation of these metals from other elements present in nuclear waste. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate also exhibits antioxidant properties and has been shown to protect against oxidative stress in vitro.
Biochemical and Physiological Effects:
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been shown to have various biochemical and physiological effects. It exhibits antioxidant properties and has been shown to protect against oxidative stress in vitro. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate in lab experiments is its high selectivity for actinides and lanthanides. This allows for the separation of these metals from other elements present in nuclear waste. Additionally, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is a highly effective extractant and has been extensively studied for its various biochemical and physiological effects. However, one of the limitations of using 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is its potential toxicity. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been shown to be toxic to cells at high concentrations, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate. One area of research is the development of more efficient and selective extractants for actinides and lanthanides. Additionally, research is needed to better understand the mechanism of action of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate and its potential use in the treatment of neurodegenerative and inflammatory diseases. Finally, further studies are needed to evaluate the potential toxicity of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate and to develop safe handling procedures for this compound.
Conclusion:
In conclusion, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is a highly effective extractant for actinides and lanthanides and has been extensively studied for its various biochemical and physiological effects. It has potential applications in nuclear waste reprocessing, medical imaging, and the treatment of neurodegenerative and inflammatory diseases. However, caution should be exercised when handling this compound due to its potential toxicity. Further research is needed to better understand the mechanism of action of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate and its potential use in various fields.
Synthesemethoden
The synthesis of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylmorpholine in the presence of a base. The resulting product is then treated with oxalic acid to yield the oxalate salt of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate. The synthesis of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is a straightforward process and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been extensively used in scientific research for its ability to extract and separate actinides and lanthanides from nuclear waste. It is a highly effective extractant for these metals and has been used in various nuclear fuel reprocessing facilities. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has also been used in the development of radiopharmaceuticals for medical imaging and cancer treatment. Additionally, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.C2H2O4/c1-12-11-13(15)3-4-14(12)18-8-2-5-16-6-9-17-10-7-16;3-1(4)2(5)6/h3-4,11H,2,5-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUWHXFKFJHPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5198654.png)
![5'-acetyl-2'-amino-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B5198663.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5198664.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5198674.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5198689.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5198704.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5198708.png)


![3-{[(4-chloro-3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5198718.png)
![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5198723.png)
